Decyl 2-methylisocrotonate
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Overview
Description
Decyl 2-methylisocrotonate: is an organic compound with the molecular formula C15H28O2 . It is a derivative of 2-methylcrotonic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylcrotonic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Decyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-methylcrotonic acid.
Reduction: Decyl 2-methylbutanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 2-methylisocrotonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving ester compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of decyl 2-methylisocrotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-methylcrotonic acid and decanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Decyl acetate: Similar ester structure but with acetic acid instead of 2-methylcrotonic acid.
Decyl butyrate: Another ester with butyric acid.
Decyl formate: Ester with formic acid.
Uniqueness: Decyl 2-methylisocrotonate is unique due to the presence of the 2-methylcrotonic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo specific reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
83783-80-6 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
decyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-17-15(16)14(3)5-2/h5H,4,6-13H2,1-3H3/b14-5- |
InChI Key |
UCGAWLWEQSSTNO-RZNTYIFUSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C(=C\C)/C |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=CC)C |
Origin of Product |
United States |
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